4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid is a complex organic compound notable for its potential biological activities, particularly as a tyrosine kinase inhibitor. This compound features a unique molecular structure that includes an anthra[1,9-cd]isoxazole moiety and a cyclohexylpiperazine group. Its molecular formula is C31H30N4O4, with a molecular weight of 522.59 g/mol .
4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid is categorized as a tyrosine kinase inhibitor. Tyrosine kinases play critical roles in cellular signaling pathways, and their inhibition can have therapeutic implications in cancer treatment and other diseases characterized by dysregulated signaling pathways .
The synthesis of 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid typically involves multiple synthetic steps. The process is detailed in various patents and scientific literature, emphasizing the precision required for successful synthesis.
The synthesis generally follows these steps:
Purification techniques such as recrystallization are often employed to obtain high-purity compounds suitable for biological testing .
The molecular structure of 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid can be represented as follows:
The compound undergoes various chemical reactions that are crucial for its functionality as a tyrosine kinase inhibitor.
Key reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with tailored properties .
The mechanism of action for 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid primarily involves its role as a tyrosine kinase inhibitor.
Upon administration, the compound interacts with specific tyrosine kinases involved in signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can potentially halt or slow down the proliferation of cancer cells and modulate other pathological processes influenced by these enzymes.
Data from initial studies suggest effective binding to target kinases, although detailed mechanisms require further investigation using advanced techniques such as X-ray crystallography and molecular docking studies .
The physical properties include:
Key chemical properties include:
These properties are critical for determining how the compound behaves in biological systems and its suitability for therapeutic applications.
The primary applications of 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid lie in:
This compound's unique combination of structural features may confer distinct pharmacological properties compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
The anthra[1,9-cd]isoxazol-6-one core serves as a privileged scaffold in kinase inhibitor design due to its dual functionality:
This compound’s bioactivity profile is further enhanced by its anthraquinone-like redox properties, enabling interference with kinase autophosphorylation and downstream signaling. Computational analyses (e.g., molecular docking) indicate that the scaffold’s 6-oxo group forms a critical hydrogen bond with kinase hinge residues, while the fused aromatic system induces conformational changes that lock kinases in inactive states [4] [5]. Patent literature confirms its application against receptor tyrosine kinases implicated in leukemia, breast cancer, and glioblastoma, with particular efficacy in overcoming imatinib-resistant mutations [5].
Table 1: Key Biophysical Properties of Anthra[1,9-cd]isoxazol-6-one Scaffold
Property | Value/Feature | Kinase Inhibition Relevance |
---|---|---|
Planarity Index | High (21 aromatic atoms) | Facilitates insertion into ATP-binding pockets |
H-Bond Acceptors | 6 | Anchors to kinase hinge region |
Molecular Weight | 522.59 g/mol | Maintains Rule-of-Five compliance |
LogP (Consensus) | 3.82 | Balances solubility and membrane permeability |
Piperazine Optimization:The 4-cyclohexylpiperazine moiety in this compound (evident in SMILES: O=C(O)C1=CC=C(NC2=C(C3=C4ON=C3C(N5CCN(C6CCCCC6)CC5)=C2)C(C7=C4C=CC=C7)=O)C=C1) serves as a conformational modulator and solubility enhancer. The cyclohexyl group provides hydrophobic bulk that occupies allosteric kinase pockets, increasing selectivity for Abl and Src kinase families. Quantum mechanical calculations reveal that the piperazine’s chair conformation optimally positions the cyclohexyl group toward hydrophobic kinase subdomains, reducing off-target interactions [4] [6]. This design counters limitations of earlier inhibitors by improving cellular uptake (predicted GI absorption: 93.7%) while maintaining nanomolar kinase affinity [4].
Benzoic Acid Functionalization:The para-substituted benzoic acid terminus introduces:
Table 2: Impact of Substituents on Pharmacological Profile
Structural Element | Property Contribution | Computational Metrics |
---|---|---|
4-Cyclohexylpiperazine | - LogP reduction vs. phenyl analogs | ΔLogP = -0.41 (XLOGP3) [4] |
- TPSA increase for cell penetration | TPSA = 98.91 Ų [4] | |
Benzoic Acid | - Bioavailability score enhancement | Bioavailability Score: 0.55 [4] |
- CYP450 inhibitory activity | Inhibits CYP2C19/2C9/2D6/3A4 [4] |
Strategic integration of these motifs yields a compound with balanced lipophilicity (consensus LogP 3.82), moderate aqueous solubility (2.64 μg/mL), and high kinase polypharmacology. Patent data indicates broad utility across hematologic malignancies and solid tumors, attributable to the compound’s dual targeting of both kinase enzymatic activity and allosteric regulatory sites [5] [6]. The benzoic acid group’s role in crystalline form stabilization—as referenced in tyrosine kinase inhibitor salt patents—further underscores its pharmaceutical relevance [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7